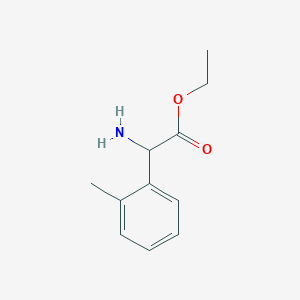
Ethyl 2-amino-2-(2-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-2-(o-tolyl)acetate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an ethyl ester group, an amino group, and an o-tolyl group attached to the alpha carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(o-tolyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with o-toluidine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of o-toluidine attacks the carbon atom of ethyl bromoacetate, resulting in the formation of the desired product.
Another method involves the reductive amination of ethyl 2-oxo-2-(o-tolyl)acetate with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-amino-2-(o-tolyl)acetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-2-(o-tolyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Applications De Recherche Scientifique
Ethyl 2-amino-2-(o-tolyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-2-(o-tolyl)acetate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients, where it undergoes further chemical transformations to exert its effects. The molecular targets and pathways involved would depend on the final active compound derived from ethyl 2-amino-2-(o-tolyl)acetate.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-2-(o-tolyl)acetate can be compared with other amino acid esters such as:
Ethyl 2-amino-2-phenylacetate: Similar structure but with a phenyl group instead of an o-tolyl group.
Ethyl 2-amino-2-(p-tolyl)acetate: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
ethyl 2-amino-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7,10H,3,12H2,1-2H3 |
Clé InChI |
JBEMYUMRWYCMSQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


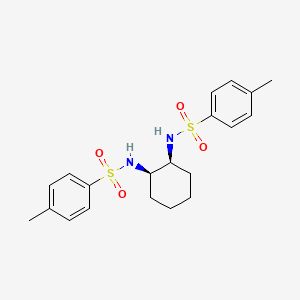
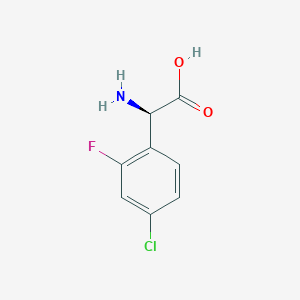
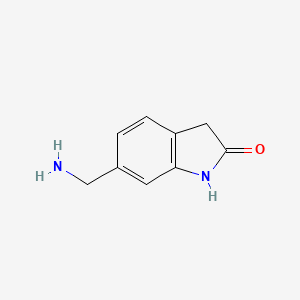
![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)
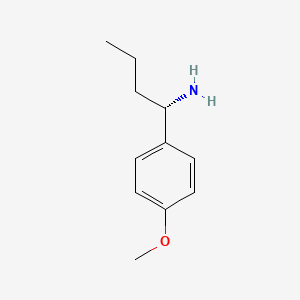
![3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971351.png)
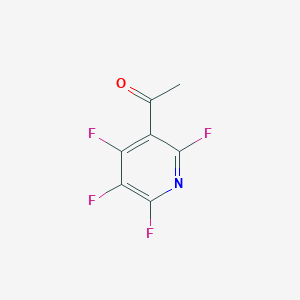
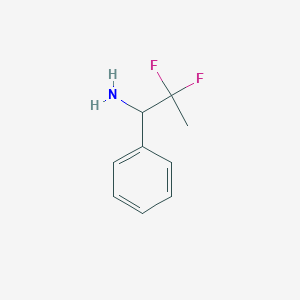
![3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12971368.png)
![7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
![2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
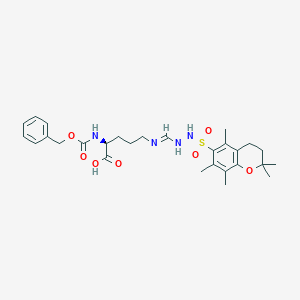
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile](/img/structure/B12971389.png)
